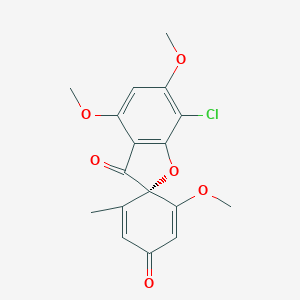
脱水グリセオフルビン
説明
Dehydrogriseofulvin is a member of benzofurans.
Dehydrogriseofulvin is a natural product found in Penicillium concentricum with data available.
科学的研究の応用
抗真菌作用
グリセオフルビンは、脱水グリセオフルビンと密接に関連する化合物であり、主に子嚢菌類によって産生される抗真菌性ポリケチド代謝産物です . 1959年に市販されて以来、グリセオフルビンは皮膚糸状菌感染症の治療に用いられてきました .
がん研究
がん研究では、グリセオフルビンはがん細胞分裂の阻害効果を示し、有糸分裂紡錘体の微小管との相互作用を通じて細胞死を誘発する可能性があります .
C型肝炎ウイルスの複製
グリセオフルビンは、ヒト細胞の微小管重合を阻害することによって、C型肝炎ウイルスの複製を阻害する可能性があります .
ACE2機能の強化
グリセオフルビンはACE2機能を強化し、血管の血管拡張に寄与し、毛細血管の血流を改善する可能性があります .
SARS-CoV-2阻害
分子ドッキング解析の結果、グリセオフルビンとその誘導体は、SARS-CoV-2の主なプロテアーゼ、RNA依存性RNAポリメラーゼ(RdRp)、およびスパイクタンパク質受容体結合ドメイン(RBD)と良好な結合能力を示し、SARS-CoV-2の侵入およびウイルス複製に対する阻害効果を示唆しています .
肝臓の損傷とマロリー小体の形成
グリセオフルビンとその代謝産物(6-デスメチルグリセオフルビン(6-DMG)および4-デスメチルグリセオフルビン(4-DMG)を含む)は、-3.34から-5.61kcal mol −1の範囲で、細胞質ケラチン中間フィラメントタンパク質(K8およびK18)と良好な相互作用を示します . そのため、グリセオフルビンで処理されたヒト、マウス、およびラットの肝細胞における肝臓の損傷とマロリー小体(MB)の形成の原因となる可能性があります .
作用機序
Target of Action
Dehydrogriseofulvin, also known as Amudene, primarily targets tubulin and keratin in keratin precursor cells . Tubulin is a protein that is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. Keratin is a structural protein found in skin, hair, and nails.
Mode of Action
Dehydrogriseofulvin interacts with its targets by binding to tubulin, thereby interfering with microtubule function and inhibiting mitosis . It also binds to keratin in keratin precursor cells, making them resistant to fungal infections . The drug reaches its site of action only when hair or skin is replaced by the keratin-Dehydrogriseofulvin complex .
Biochemical Pathways
Dehydrogriseofulvin affects the biochemical pathways related to cell division and fungal infection. By binding to tubulin, it disrupts the formation of microtubules, thus inhibiting cell division . This is particularly relevant in the context of fungal infections, where the drug can prevent the proliferation of the infecting organism.
Pharmacokinetics
It’s worth noting that the bioavailability of griseofulvin, a similar compound, is highly variable
Result of Action
The molecular and cellular effects of Dehydrogriseofulvin’s action include the disruption of mitosis and cell division in human cancer cells and the arrest of hepatitis C virus replication . It also has potential inhibitory effects on SARS-CoV-2 entry and viral replication .
Action Environment
Environmental factors can influence the action of Dehydrogriseofulvin. For instance, the presence of certain organic compounds in the environment can increase the yield of Dehydrogriseofulvin . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of specific environmental factors.
生化学分析
Biochemical Properties
Dehydrogriseofulvin interacts with several enzymes and proteins. It is a product of the nonreducing polyketide synthase GsfA, which combines one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation .
Cellular Effects
Dehydrogriseofulvin has significant effects on various types of cells and cellular processes. It has been found to disrupt mitosis and cell division in human cancer cells . It also inhibits microtubule formation in mammalian cells, acting as a strong inhibitor of a normal cytoplasmic microtubule network .
Molecular Mechanism
The molecular mechanism of Dehydrogriseofulvin involves its interaction with the polymerized microtubules in susceptible dermatophytes . This leads to the production of multinucleate fungal cells. The inhibition of nucleic acid synthesis and the formation of hyphal cell wall material may also be involved .
Metabolic Pathways
Dehydrogriseofulvin is involved in the metabolic pathways of the polyketide synthase GsfA . It is derived from acetyl and malonyl CoA precursor molecules to form dehydrogriseofulvin .
Transport and Distribution
It is known that griseofulvin, from which Dehydrogriseofulvin is derived, is deposited in keratin precursor cells within 4–8 hours of oral administration .
特性
IUPAC Name |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLYVROQSJYFAZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957141 | |
| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3573-90-8 | |
| Record name | (-)-Dehydrogriseofulvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrogriseofulvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-DEHYDROGRISEOFULVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


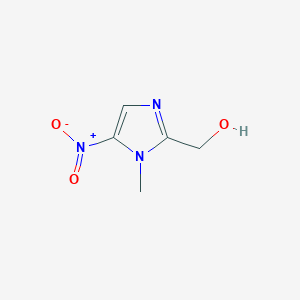
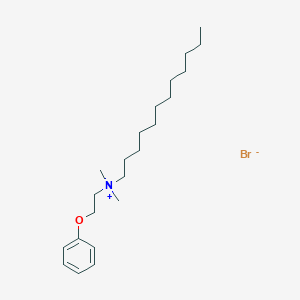
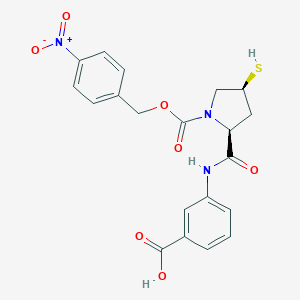

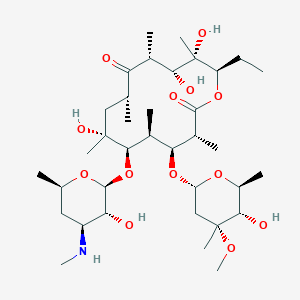
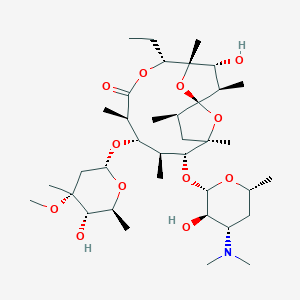
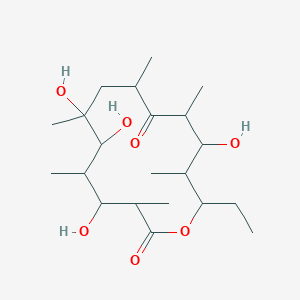
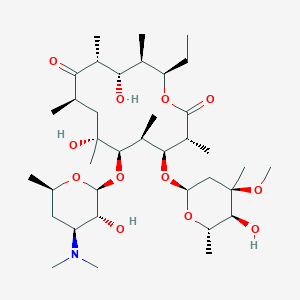
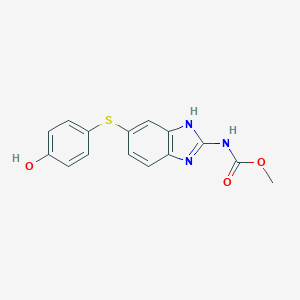
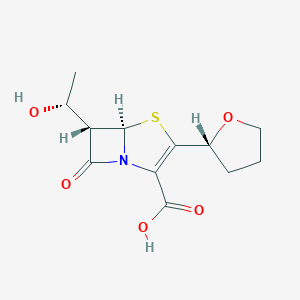
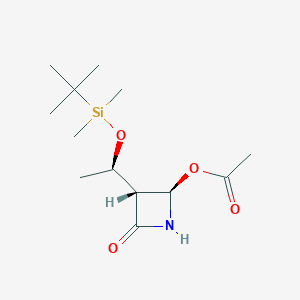
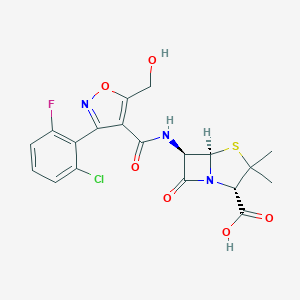
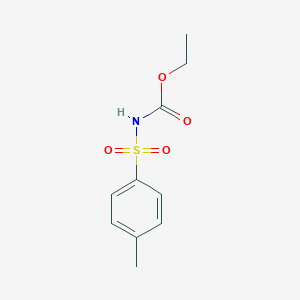
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
